

meta-analysis of clinical trials involving spiro[isobenzofuran-piperidine] compounds

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Compound of Interest

Compound Name: 5-chloro-3H-spiro[isobenzofuran-
1,4'-piperidine]

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A Comparative Preclinical Guide to Spiro[isobenzofuran-piperidine] Compounds

Disclaimer: This guide provides a comparative overview of preclinical research on spiro[isobenzofuran-piperidine] compounds. A comprehensive search for meta-analyses of clinical trials involving this class of compounds yielded no results, indicating a lack of extensive clinical evaluation. The following information is based on published preclinical studies and is intended for researchers, scientists, and drug development professionals.

The spiro[isobenzofuran-piperidine] scaffold is a versatile structural motif that has been explored for a variety of therapeutic applications. This guide summarizes the key findings from several preclinical studies, categorized by their potential therapeutic areas.

Central Nervous System (CNS) Agents

Derivatives of the spiro[isobenzofuran-piperidine] scaffold have been investigated for their potential as CNS agents, particularly as antidepressants and neuroleptics.

Antidepressant Activity

Several studies have focused on the synthesis and evaluation of these compounds for their antidepressant-like effects. A common preclinical model for antidepressant activity is the inhibition of tetrabenazine-induced ptosis in mice.

Table 1: Antitetrabenazine Activity of Selected Spiro[isobenzofuran-piperidine] Derivatives

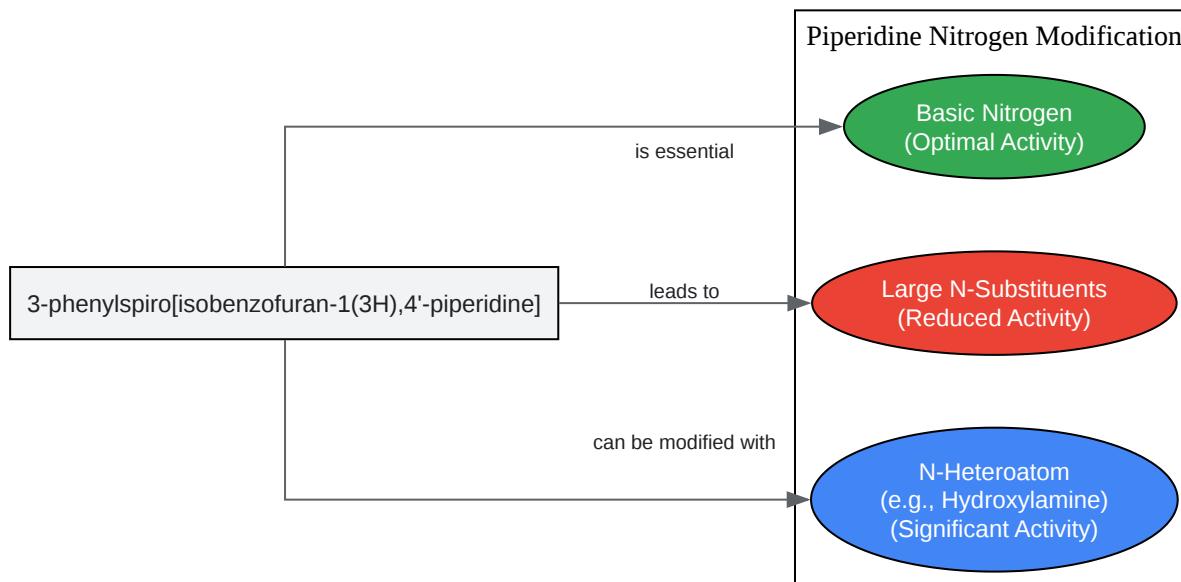
Compound	Modification	Antitetrabenazine Activity (ED50, mg/kg)	Reference
7a (HP 365)	1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]	Not explicitly stated, but served as a lead compound.	[1]
9a (HP 505)	N-demethyl analogue of 7a	Selected for further studies due to significant activity.	[1]
Hydroxylamine 6	N-heteroatom derivative	1.4	[1]
Hydroxylamine 11	N-heteroatom derivative	3.5	[1]
Hydroxylamine 12	N-heteroatom derivative	4.7	[1]
Hydroxylamine 13	N-heteroatom derivative	4.0	[1]

Experimental Protocols:

- Tetrabenazine-Induced Ptosis Inhibition: This assay is a classic screening method for potential antidepressant drugs. Tetrabenazine depletes monoamines (serotonin, norepinephrine, and dopamine) in the brain, leading to a state of ptosis (eyelid drooping) in rodents. Compounds that can antagonize this effect are considered to have potential antidepressant activity. The general procedure involves administering the test compound to mice, followed by an injection of tetrabenazine. The degree of ptosis is then scored at specific time intervals. The ED50 value represents the dose of the compound that is effective in protecting 50% of the animals from tetrabenazine-induced ptosis.[1]

Structure-Activity Relationship (SAR) Insights:

The antitetrabenazine activity of these compounds is sensitive to modifications of the piperidine nitrogen.



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SAR for Antidepressant Activity

Diuretic and Antihypertensive Agents

Certain N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been shown to possess diuretic and antihypertensive properties.

Table 2: Diuretic and Antihypertensive Activity

Compound	Modification	Activity	Species	Reference
Benzenesulfenamide 3	N-sulfur derivative	Marked diuretic and antihypertensive activity	Rats	[2]

Experimental Protocols:

- Diuretic and Antihypertensive Screening in Rats: While the abstract does not provide a detailed protocol, standard methods for evaluating diuretic activity in rats typically involve measuring urine output and electrolyte excretion over a specific period after administration of the test compound.[2] Antihypertensive activity is often assessed by measuring blood pressure in hypertensive rat models (e.g., spontaneously hypertensive rats or DOCA-salt hypertensive rats) before and after drug administration.[2]

Antileishmanial Agents

A series of novel spiro-piperidine derivatives, including those with a spiro[isobenzofuran-piperidine]-like core, have demonstrated potent antileishmanial activity.

Table 3: In Vitro Antileishmanial Activity against Leishmania major

Compound	IC50 (µM) - Promastigote	IC50 (µM) - Amastigote	Reference
8a	Not specified, but active	0.89	[3]
9a	Not specified, but active	0.50	[3]
Miltefosine (Reference)	Not specified	8.08	[3]

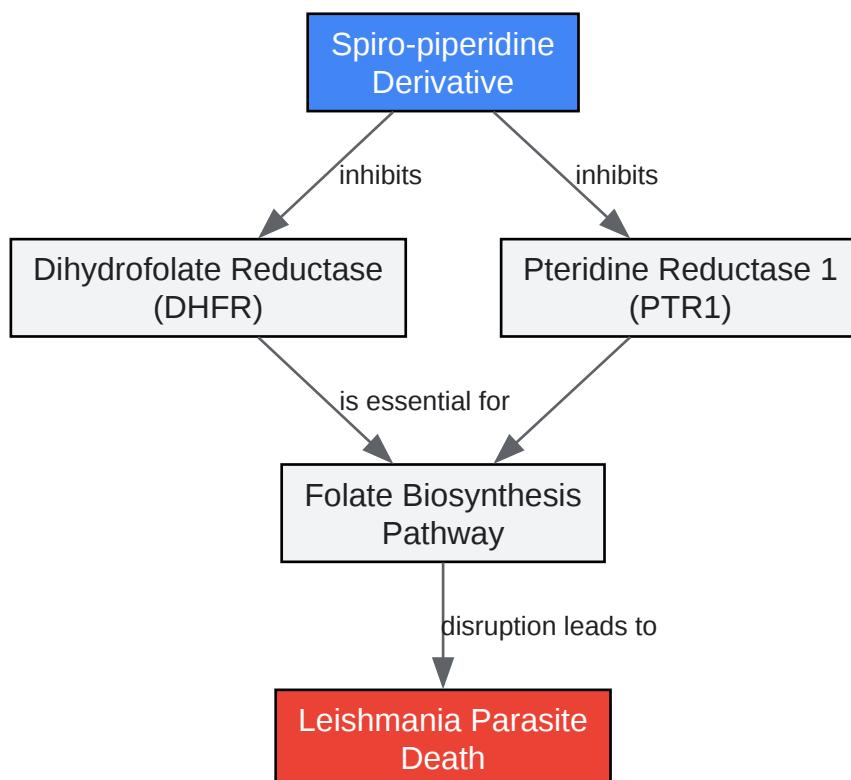
Experimental Protocols:

- In Vitro Antileishmanial Activity Assay: The activity of the compounds was evaluated against both the promastigote and amastigote forms of Leishmania major.[3]
 - Promastigote Assay: Promastigotes are cultured in vitro and incubated with various concentrations of the test compounds. The inhibition of parasite growth is typically determined by counting the number of viable parasites after a specific incubation period.

- Amastigote Assay: The intracellular amastigote form is the clinically relevant stage of the parasite. This assay usually involves infecting macrophages with promastigotes, which then transform into amastigotes. The infected cells are then treated with the test compounds, and the number of intracellular amastigotes is quantified to determine the IC₅₀ value.[3]

Proposed Mechanism of Action:

The antileishmanial activity of these compounds is suggested to be through an antifolate mechanism, targeting dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[3]



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Proposed Antileishmanial Mechanism

Sigma (σ) Receptor Ligands

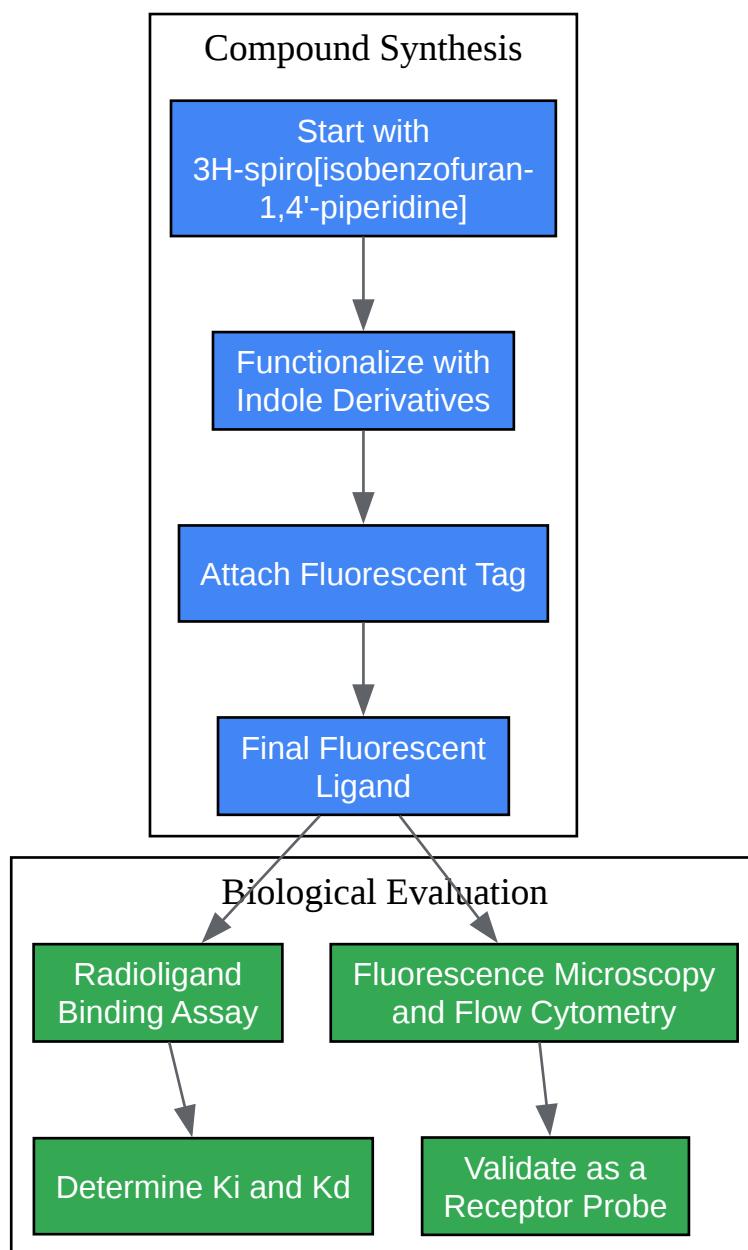
The spiro[isobenzofuran-piperidine] scaffold is a key component of ligands developed as fluorescent probes for studying sigma (σ) receptors, which are targets of interest for cancer and neurodegenerative diseases.

Table 4: Binding Affinity of a Fluorescent σ Receptor Ligand

Compound	Target	Kd (nM)	Reference
Compound 19	σ_2 receptor	13.59 (in presence of DTG)	[4]
Compound 19	σ_2 receptor	19.32 (in presence of reference ligand 2)	[4]
Compound 29	σ_2 receptor	18.66 (in presence of DTG)	[4]
Compound 29	σ_2 receptor	13.82 (in presence of reference ligand 2)	[4]

Experimental Protocols:

- Radioligand Binding Assays: These assays are used to determine the binding affinity of a test compound for a specific receptor.[4] The general principle involves competing the binding of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) and dissociation constant (Kd) can be calculated.[4]



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Workflow for Developing Fluorescent Sigma Receptor Probes

Melanocortin Subtype-4 Receptor (MC4R) Agonists

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has also been utilized in the design of potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a target for the treatment of obesity.^[5] While specific quantitative data is not available in the provided abstract,

the research highlights the successful design, synthesis, and structure-activity relationship studies of this class of compounds.[\[5\]](#)

Conclusion

The spiro[isobenzofuran-piperidine] scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases. The preclinical data summarized in this guide highlight its potential in the areas of CNS disorders, cardiovascular diseases, infectious diseases, and as molecular probes for important biological targets. Further research, including more extensive preclinical evaluation and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this versatile chemical scaffold.

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